3-Oxo-3-phenyl-2-(triphenylphosphoranylidene)propionitrile

Description

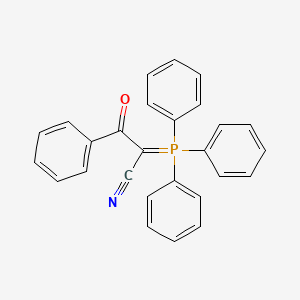

3-Oxo-3-phenyl-2-(triphenylphosphoranylidene)propionitrile is a phosphorus ylide characterized by a triphenylphosphoranylidene group, a phenyl-substituted ketone (3-oxo-3-phenyl), and a nitrile moiety. This compound is primarily utilized in Wittig and related reactions to form α,β-unsaturated nitriles, which are pivotal intermediates in organic synthesis . Its synthesis typically involves the reaction of 3-acyl-4-hydroxyquinolin-2-ones with ylide precursors under specific conditions, achieving moderate to high yields (e.g., 79% in dichloromethane) . The nitrile group enhances electrophilicity, influencing reactivity compared to ester or halogen-substituted analogs .

Properties

Molecular Formula |

C27H20NOP |

|---|---|

Molecular Weight |

405.4 g/mol |

IUPAC Name |

3-oxo-3-phenyl-2-(triphenyl-λ5-phosphanylidene)propanenitrile |

InChI |

InChI=1S/C27H20NOP/c28-21-26(27(29)22-13-5-1-6-14-22)30(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H |

InChI Key |

AOOSUESTTXLSPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-phenyl-2-(triphenylphosphoranylidene)propionitrile typically involves the reaction of triphenylphosphine with an appropriate carbonyl compound. One common method is the Wittig reaction, where triphenylphosphine reacts with a carbonyl compound to form the phosphoranylidene intermediate . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ylide .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using efficient purification techniques, and ensuring safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-3-phenyl-2-(triphenylphosphoranylidene)propionitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions vary depending on the specific substitution reaction but may include the use of acids, bases, or other catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

3-Oxo-3-phenyl-2-(triphenylphosphoranylidene)propionitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxo-3-phenyl-2-(triphenylphosphoranylidene)propionitrile involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphoranylidene group plays a crucial role in stabilizing reaction intermediates and facilitating the formation of new chemical bonds . The compound’s molecular targets and pathways depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl (Triphenylphosphoranylidene)acetate

Structural Differences : Replaces the nitrile and phenyl-oxo groups with an ethyl ester.

Reactivity : Exhibits lower electrophilicity due to the electron-donating ester group, requiring harsher conditions (e.g., reflux in xylene) for Wittig reactions. Yields range from 34% to 89% depending on substrates .

Stability : Stable under mild alkaline conditions but decomposes in boiling sodium hydroxide/ethylene glycol, forming complex mixtures .

Ethyl (Triphenylphosphoranylidene)chloroacetate

Structural Differences: Incorporates a chloro substituent adjacent to the ylide. Reactivity: The electron-withdrawing chlorine enhances electrophilicity, but side reactions (e.g., rearrangements) reduce selectivity. For example, reactions with 3-acetylquinolin-2-ones yield complex mixtures requiring extensive chromatography . Applications: Less favored for targeted syntheses due to unpredictable byproducts .

1-(Triphenylphosphoranylidene)propan-2-one

Structural Differences: Features a simple ketone instead of the nitrile or ester. Reactivity: Utilized in hydrogenation reactions (e.g., Pd-C/H₂) to produce diarylheptanoids with 37–99% yields. The absence of a nitrile limits its utility in forming conjugated nitriles .

Data Tables

Table 1: Comparative Reactivity and Stability

Table 2: Spectroscopic Comparison

Research Findings and Mechanistic Insights

- Nitrile Advantage : The nitrile group in this compound enhances electrophilicity, enabling milder reaction conditions compared to ester analogs. This is critical for synthesizing thermally sensitive α,β-unsaturated nitriles .

- Steric Effects : The bulky triphenylphosphoranylidene group in all analogs influences stereoselectivity, favoring trans-adducts in Wittig reactions .

- Stability Trade-offs : While the nitrile derivative resists alkaline hydrolysis better than esters, its sensitivity to strong nucleophiles (e.g., NaOH/ethylene glycol) limits its use in highly basic environments .

Biological Activity

3-Oxo-3-phenyl-2-(triphenylphosphoranylidene)propionitrile, a compound with the chemical formula C27H20NOP, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound through a detailed review of available literature, including case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a triphenylphosphoranylidene moiety, which contributes to its reactivity and potential applications in medicinal chemistry. The structure can be represented as follows:

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 405.44 g/mol |

| CAS Number | 5032-98-4 |

| Appearance | Crystalline solid |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Recent studies have indicated that compounds containing phosphoranylidene groups exhibit significant anticancer activity. For instance, a study demonstrated that derivatives of phosphoranylidene compounds could inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Study:

A specific investigation on the effects of this compound revealed that it inhibits the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM. The mechanism was attributed to the compound's ability to induce oxidative stress, leading to mitochondrial dysfunction and subsequent apoptosis.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies have shown that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Research Findings:

- Minimum Inhibitory Concentration (MIC): The MIC for Staphylococcus aureus was found to be 25 µg/mL, while for E. coli, it was 30 µg/mL.

- Mechanism of Action: The antimicrobial effect is believed to stem from the disruption of bacterial cell membranes and interference with metabolic pathways.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Research indicates that it can inhibit certain kinases involved in cancer progression.

Example Study:

A study focused on its inhibitory effects on the enzyme nicotinamide N-methyltransferase (NNMT), which plays a role in cellular metabolism and cancer. The compound exhibited a K_i value of 500 pM, indicating high potency as an inhibitor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.